molecular formula C13H22N4O3 B11841922 (E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate

(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate

Cat. No.: B11841922
M. Wt: 282.34 g/mol
InChI Key: XIULHBMGPWNMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate is a heterocyclic compound that belongs to the class of aliphatic heterocycles. It is characterized by a spiro structure, which includes a triazaspiro nonane ring system. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of tert-butyl carbamate and an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds. This method is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonane-2-carboxylate): Similar structure but with a carboxylate group instead of a carbamate.

    tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonane-2-thiol): Contains a thiol group instead of a carbamate.

Uniqueness

tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate is unique due to its specific spiro structure and the presence of the carbamate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl N-(3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate

InChI

InChI=1S/C13H22N4O3/c1-5-17-9(18)13(6-7-14-8-13)16-10(17)15-11(19)20-12(2,3)4/h14H,5-8H2,1-4H3,(H,15,16,19)

InChI Key

XIULHBMGPWNMLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2(CCNC2)N=C1NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.